2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a thiazole ring and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chlorobenzylamine with thioamide under specific conditions to form the thiazole ring. This intermediate is then reacted with phthalic anhydride to form the final isoindole dione structure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. This compound can also bind to DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione is unique due to its combined thiazole and isoindole dione structures, which provide distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C18H11ClN2O2S |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H11ClN2O2S/c19-15-8-4-1-5-11(15)9-12-10-20-18(24-12)21-16(22)13-6-2-3-7-14(13)17(21)23/h1-8,10H,9H2 |
InChI Key |
ZXOWDBNYJPOOBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)N3C(=O)C4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
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